5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide
Description
5-[(3R)-6-Cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide (CAS: 348622-88-8), commonly referred to as UK-383367, is a heterocyclic compound with a molecular formula of C₁₅H₂₄N₄O₄ and a molecular weight of 324.38 g/mol . Its structure comprises a 1,2,4-oxadiazole core substituted with a carboxamide group and a chiral cyclohexyl-containing hydroxyamino-oxohexan side chain. This compound is a potent and selective inhibitor of bone morphogenetic protein-1 (BMP-1), also known as procollagen C-proteinase, with an IC₅₀ of 44 nM . It exhibits high selectivity over matrix metalloproteinases (MMPs 1, 2, 3, 9, and 14), making it a promising candidate for anti-fibrotic and anti-scarring therapies .
Properties
IUPAC Name |
5-[6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c16-13(21)14-17-15(23-19-14)11(9-12(20)18-22)8-4-7-10-5-2-1-3-6-10/h10-11,22H,1-9H2,(H2,16,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJCBSRIPGJMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(CC(=O)NO)C2=NC(=NO2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the cyclohexyl group:
Introduction of the hydroxyamino group: This step typically involves the use of hydroxylamine as a reagent to introduce the hydroxyamino group.
Formation of the oxadiazole ring: This step involves cyclization reactions to form the oxadiazole ring.
Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyamino (-NHOH) group and oxadiazole ring are susceptible to oxidation under specific conditions.
Mechanistic Insight :
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The hydroxyamino group undergoes stepwise oxidation:
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Oxidative cleavage of the oxadiazole ring generates iminonitrile intermediates, which hydrolyze to carboxylic acids or amides .
Reduction Reactions
Reductive modifications target the oxadiazole ring and carbonyl groups.
Key Observations :
-
LiAlH₄ selectively reduces the oxadiazole ring while preserving the hydroxyamino group.
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Hydrogenation under mild conditions retains the oxadiazole scaffold but modifies alkyl side chains .
Substitution Reactions
The oxadiazole ring’s electrophilic C5 position enables nucleophilic substitution (SNAr).
Example :
Where X = leaving group (e.g., Cl⁻), Nu⁻ = nucleophile (e.g., thiolate).
Ring-Opening and Rearrangement Reactions
The oxadiazole ring undergoes ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) reactions with bidentate nucleophiles.
Mechanistic Pathway :
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Nucleophilic attack at C5.
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Ring opening to a linear intermediate.
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Re-cyclization to form heterocyclic products (e.g., triazoles or isoxazoles) .
Biochemical Interactions
While not a direct chemical reaction, the compound’s inhibition of BMP-1 involves competitive binding to the enzyme’s active site, mimicking collagen substrates . This interaction is pH-dependent, with optimal activity in neutral to slightly acidic conditions.
Scientific Research Applications
5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyamino group is believed to play a key role in its biological activity, potentially interacting with enzymes and receptors in the body. The oxadiazole ring may also contribute to its activity by stabilizing the compound and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: Soluble in DMSO (25 mg/mL), DMF (16 mg/mL), ethanol (16 mg/mL), and PBS (pH 7.2) at 0.16 mg/mL .
- Storage : Stable at -20°C in sealed, dry conditions .
- Synthesis : Synthesized via multi-step organic reactions, with chiral purity ensured by stereospecific intermediates .
Comparison with Structurally Similar Compounds
OT4 (3-(Hydroxyamino)-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide)
Targets : MtDprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase 1) and MtPanK (pantothenate kinase) of Mycobacterium tuberculosis .
Key Differences :
- Structure : Contains a trifluoromethylbenzamide core instead of an oxadiazole ring.
- Potency : IC₅₀ values for MtDprE1 and MtPanK are 1.2 μM and 5.3 μM, respectively, indicating lower potency compared to UK-383367’s 44 nM IC₅₀ for BMP-1 .
- Selectivity : Targets bacterial enzymes, whereas UK-383367 is selective for human BMP-1 .
ZVT (2-Chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide)
Target : MtKasA (β-ketoacyl ACP synthase I) of M. tuberculosis .
Key Differences :
- Structure: Features a 1,2,4-triazole ring and a fluorophenoxyethylsulfanyl group.
- Activity : IC₅₀ of 1.8 μM against MtKasA, which is ~40-fold less potent than UK-383367 .
- Mechanism : Disrupts bacterial lipid biosynthesis, unlike UK-383367’s role in collagen processing .
Thiolactomycin (TLM)
Target : Broad-spectrum inhibitor of β-ketoacyl-ACP synthases in bacteria and plants .
Key Differences :
- Structure : A thiolactone-containing natural product, structurally distinct from UK-383367’s oxadiazole-carboxamide.
- Potency : IC₅₀ values in the micromolar range (e.g., 8.5 μM for MtKasA), significantly weaker than UK-383367 .
Comparison with Heterocyclic Analogues
1,2,4-Triazole Derivatives (e.g., [α-(4-Methoxybenzoyl)-2-(1,2,4-triazol-1-yl)]ethyl-N,N-dimethyl dithiocarbamate)
Properties :
- Structure : Combines triazole and dithiocarbamate moieties .
- Activity : Exhibits fungicidal and plant growth-regulating activity (e.g., 80% inhibition of Botrytis cinerea at 50 μg/mL) .
- Divergence: Lacks the hydroxyamino-oxohexan side chain critical for UK-383367’s BMP-1 inhibition .
5-Amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles
Synthesis : Prepared via [3+2] cycloaddition of oxazole-4-carbonitriles with azides .
Key Differences :
- Core Heterocycle : 1,3-oxazole vs. 1,2,4-oxadiazole in UK-383365.
- Biological Role : Primarily explored for antimicrobial activity, unlike UK-383367’s anti-fibrotic applications .
Pharmacokinetic and Selectivity Profiling
Selectivity Data
| Compound | Target (IC₅₀) | Off-Target (IC₅₀) |
|---|---|---|
| UK-383367 | BMP-1 (44 nM) | MMPs (>10,000 nM) |
| OT4 | MtDprE1 (1.2 μM) | MtPanK (5.3 μM) |
| ZVT | MtKasA (1.8 μM) | ND |
Solubility and Stability
| Compound | Solubility in DMSO | Storage Stability |
|---|---|---|
| UK-383367 | 25 mg/mL | Stable at -20°C |
| TLM | 10 mg/mL | Degrades at RT |
Biological Activity
5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide, also known as UK 383367, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- CAS Number : 348622-88-8
- Molecular Formula : C15H24N4O4
- Molecular Weight : 324.38 g/mol
- IUPAC Name : this compound
UK 383367 has been identified as a potent and selective inhibitor of Bone Morphogenetic Protein 1 (BMP-1), with an IC50 value of 44 nM. This selectivity is significant as it shows minimal inhibition of matrix metalloproteinases (MMPs), which are often involved in tissue remodeling and cancer progression . The compound's ability to inhibit BMP-1 suggests its potential role in modulating extracellular matrix (ECM) dynamics, which is crucial in various pathological conditions including cancer.
Anticancer Properties
Recent studies have highlighted the anticancer potential of UK 383367 across various cancer cell lines. The compound has demonstrated cytotoxic effects against several types of cancer cells:
In flow cytometry assays, UK 383367 has been shown to induce apoptosis in a dose-dependent manner in breast adenocarcinoma cell lines such as MCF-7 and MDA-MB-231 .
Selectivity and Safety Profile
The selectivity for BMP-1 over MMPs suggests a favorable safety profile for UK 383367, minimizing off-target effects that are common with less selective inhibitors. This attribute is crucial for developing therapeutic agents that target specific pathways without disrupting normal physiological functions.
Case Studies
A notable case study involved the evaluation of UK 383367's effects on human breast cancer cell lines. The compound was tested against MCF-7 and MDA-MB-231 cells, revealing significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study illustrated that treatment with UK 383367 not only inhibited cell growth but also triggered apoptotic pathways, confirming its potential as an anticancer agent .
Q & A
Q. What are the optimal storage and handling conditions for this compound to ensure stability?
The compound should be stored at -20°C in airtight containers to prevent degradation. For solubility, warming to 37°C with sonication improves dissolution in DMSO (25 mg/mL) or ethanol (16 mg/mL). Avoid repeated freeze-thaw cycles to maintain integrity. Personal protective equipment (PPE), including gloves and safety glasses, is essential during handling due to potential hazards .
Q. What synthetic routes are commonly used to prepare this compound?
A key method involves cycloaddition reactions with oxazole-4-carbonitriles and azides, as reported in heterocyclic synthesis studies. For example, [3+2] cycloaddition of 5-amino-oxazole derivatives with trimethylsilyl azide yields the oxadiazole core. Reagents like dibutyltin oxide are critical catalysts, and yields exceed 80% under optimized conditions .
Q. How can solubility limitations in aqueous buffers be addressed?
The compound has low solubility in PBS (pH 7.2) at 0.16 mg/mL . To enhance bioavailability, researchers use co-solvents like DMSO (up to 25 mg/mL) or ethanol, coupled with sonication and controlled warming. Micellar solubilization or lipid-based formulations are alternatives for in vivo studies .
Advanced Research Questions
Q. How can computational methods improve the design of synthetic pathways for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows optimize reaction conditions by analyzing activation energies and solvent effects, shortening development timelines .
Q. What analytical techniques are recommended for identifying by-products during synthesis?
LC-MS and NMR are critical for detecting by-products like N-((1-(2-(methylamino)-2-oxoethyl)-1H-tetrazol-5-yl)benzamide. High-resolution mass spectrometry (HRMS) and tandem MS/MS help resolve structural ambiguities. Purity can be validated via HPLC with UV/Vis or ELSD detection .
Q. How can statistical experimental design (DoE) optimize reaction yields?
DoE methods (e.g., factorial designs) minimize experiments while testing variables like temperature, catalyst loading, and solvent ratios. For example, a Central Composite Design can model nonlinear relationships between reaction parameters, identifying maxima in yield or selectivity .
Q. What strategies validate the stereochemical integrity of the (3R)-configured side chain?
Chiral HPLC or circular dichroism (CD) confirms enantiomeric purity. Comparative studies with (3S)-isomers can assess biological activity differences. X-ray crystallography of co-crystals with chiral resolving agents provides definitive stereochemical proof .
Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?
The oxadiazole-carboxamide scaffold may inhibit metalloenzymes (e.g., matrix metalloproteinases). Use surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. In vitro enzymatic assays with fluorogenic substrates quantify IC50 values .
Q. What are the implications of the hydroxyamino group on pharmacokinetic properties?
The hydroxyamino moiety enhances hydrogen-bonding potential but may reduce metabolic stability. In vitro microsomal assays (e.g., liver microsomes) assess oxidative stability. Prodrug strategies (e.g., esterification) can improve membrane permeability .
Q. How can synergistic effects with other bioactive compounds be systematically evaluated?
Combinatorial screening using checkerboard assays or high-throughput platforms identifies synergistic pairs. For example, co-administration with cyclooxygenase inhibitors might enhance anti-inflammatory activity. Dose-response matrices and isobolograms quantify interaction effects .
Methodological Notes
- Data Contradictions : Solubility data in DMF (16 mg/mL) vs. DMSO (25 mg/mL) highlights solvent-specific optimization needs .
- Advanced Tools : Molecular dynamics simulations can model compound-receptor interactions, while cryo-EM may resolve binding conformations in complex systems .
- Safety Protocols : Follow NIOSH/EN 166 standards for PPE, including nitrile gloves and fume hoods, to mitigate exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
